Product packaging for Butanethioic acid, 3-methyl-(Cat. No.:CAS No. 60681-87-0)

Butanethioic acid, 3-methyl-

Cat. No.: B8568096
CAS No.: 60681-87-0
M. Wt: 118.20 g/mol
InChI Key: OMRJSCBKLPEXFV-UHFFFAOYSA-N
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Description

Contextual Significance in Academic Chemical Research

Thioesters, including derivatives of Butanethioic acid, 3-methyl-, are of considerable interest in various fields of chemical research. They are recognized as "energy-rich" functional groups, making them susceptible to nucleophilic attack, a property that is fundamental to their roles in biology and chemical synthesis. acs.org This reactivity allows thioesters to serve as crucial intermediates in the synthesis of more complex molecules, such as certain pharmaceuticals and pesticides. ontosight.ai

Recent academic research has focused on developing novel and more efficient methods for synthesizing thioesters. These include waste-free approaches like the dehydrogenative coupling of alcohols and thiols, which produces hydrogen gas as the only byproduct, catalyzed by a ruthenium pincer complex. researchgate.net Another area of advancement is the catalytic hydrogenation of thioesters to produce thiols and alcohols, a reaction that demonstrates high selectivity and tolerance for various functional groups. nih.gov

In the realm of biochemistry and biotechnology, thioesters are central to the field of chemical protein synthesis through methods like native chemical ligation, which allows for the construction of large polypeptides from smaller, unprotected peptide fragments. acs.orgmdpi.com Furthermore, specific thioesters like S-methyl 3-methylbutanethioate, an ester of the titular acid, are studied for their contributions to the flavor profiles of foods like cheese and have been identified as volatile organic compounds produced by bacteria such as Bacillus cereus, which exhibit potential as biocontrol agents. researchgate.netapsnet.org

Scope and Objectives of the Research Outline

The primary objective of this article is to present a focused and scientifically rigorous overview of Butanethioic acid, 3-methyl-, and its associated thioesters. The scope is intentionally confined to its significance in chemical research, its structural characteristics, and its direct comparison to its carboxylic acid analog, Isovaleric acid. This outline strictly avoids topics outside of this defined scientific context.

Structural Relationship with Isovaleric Acid (3-Methylbutanoic Acid) and its S-Methyl Esters

The structural foundation of Butanethioic acid, 3-methyl- is closely related to that of Isovaleric acid, also known as 3-methylbutanoic acid. nih.govwikipedia.org Both molecules possess the same 3-methylbutanoyl (isovaleroyl) backbone. nih.govwikipedia.org The defining difference is the heteroatom bonded to the carbonyl carbon: Butanethioic acid features a sulfur atom (forming a thioacid), while Isovaleric acid contains an oxygen atom (forming a carboxylic acid). nih.govwikipedia.org

This substitution of sulfur for oxygen directly influences the structure and reactivity of their respective ester derivatives. S-methyl 3-methylbutanethioate is the thioester formed from Butanethioic acid, 3-methyl-, and methanethiol, whereas methyl 3-methylbutanoate is the corresponding oxygen ester of Isovaleric acid. nist.govhmdb.ca The thioester linkage (C-S-C=O) in S-methyl 3-methylbutanethioate makes the carbonyl carbon more electrophilic and thus more reactive toward nucleophiles compared to the oxygen ester linkage (C-O-C=O). acs.org This enhanced reactivity is a cornerstone of the thioester's utility in both biochemical acyl transfer reactions and synthetic organic chemistry. acs.orgresearchgate.net

Data Tables

The following tables provide key identifying and physical properties for Butanethioic acid, 3-methyl-, and related compounds discussed in this article.

Table 1: Chemical Properties of Butanethioic acid, 3-methyl-

Property Value
IUPAC Name 3-methylbutanethioic S-acid nih.gov
Synonyms Thioisovaleric acid, isopropyl-thio-acetic acid nih.gov
Molecular Formula C₅H₁₀OS nih.gov
Molecular Weight 118.20 g/mol nih.gov

| CAS Number | 60681-87-0 nih.gov |

Table 2: Chemical Properties of S-Methyl 3-methylbutanethioate

Property Value
IUPAC Name S-methyl 3-methylbutanethioate nist.gov
Synonyms S-methyl thioisovalerate, Methanethiol isovalerate nist.gov
Molecular Formula C₆H₁₂OS nist.gov
Molecular Weight 132.22 g/mol nist.gov

| CAS Number | 23747-45-7 nist.gov |

Table 3: Chemical Properties of Isovaleric Acid

Property Value
IUPAC Name 3-Methylbutanoic acid wikipedia.org
Synonyms Isovaleric acid, β-methylbutyric acid wikipedia.org
Molecular Formula C₅H₁₀O₂ wikipedia.org
Molecular Weight 102.13 g/mol

| CAS Number | 503-74-2 |

Table 4: Chemical Properties of Methyl 3-methylbutanoate

Property Value
IUPAC Name methyl 3-methylbutanoate chemsynthesis.com
Synonyms Methyl isovalerate hmdb.ca
Molecular Formula C₆H₁₂O₂ chemsynthesis.com
Molecular Weight 116.16 g/mol

| CAS Number | 556-24-1 chemsynthesis.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10OS B8568096 Butanethioic acid, 3-methyl- CAS No. 60681-87-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60681-87-0

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

3-methylbutanethioic S-acid

InChI

InChI=1S/C5H10OS/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)

InChI Key

OMRJSCBKLPEXFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)S

Origin of Product

United States

Occurrence and Ecological Distribution in Biological Systems

Microbial Environments

The presence of Butanethioic acid, 3-methyl- has been identified in a range of microbial settings, where it is produced by different bacteria and contributes to various ecological functions.

Detection in Bacterial Cultures and Fermentation Systems

Bacillus cereus and Nematicidal Volatile Organic Compound (VOC) Production

Bacillus cereus, a common soil and foodborne bacterium, is known to produce a variety of volatile organic compounds (VOCs). wikipedia.org Certain strains have demonstrated nematicidal activity, meaning they can act against nematodes, which are microscopic roundworms that can be parasitic to plants.

Research on Bacillus cereus strain Bc-cm103 has shown its effectiveness as a biological control agent against the root-knot nematode Meloidogyne incognita. apsnet.orgnih.gov The VOCs produced by this strain have been found to repel and cause significant mortality in the second-stage juveniles of this nematode. nih.govapsnet.org Analysis of these VOCs through solid-phase microextraction gas chromatography–mass spectrometry identified 21 different compounds, including alkanes, alkenes, esters, and sulfides. apsnet.orgapsnet.org

Among the identified VOCs, S-methyl ester butanethioic acid (a synonym for Butanethioic acid, 3-methyl-) and dimethyl disulfide were found in high relative abundances of 30.29% and 30.63%, respectively. apsnet.orgapsnet.org Both of these compounds have been reported to possess strong nematicidal activity. apsnet.orgapsnet.orgnih.gov In a controlled pot experiment, the VOCs from B. cereus Bc-cm103 led to a 46.1% reduction in root galls on cucumber plants caused by M. incognita infection. apsnet.orgnih.govapsnet.org This suggests the potential of these bacterially-produced VOCs, including Butanethioic acid, 3-methyl-, as biological fumigants for controlling plant-parasitic nematodes. nih.govnemaindia.org.in

Table 1: Nematicidal VOCs from Bacillus cereus strain Bc-cm103

Compound Relative Abundance (%) Reported Activity
S-methyl ester butanethioic acid 30.29 Nematicidal apsnet.orgapsnet.org
Clostridium tetani and Biogenic Sulfur-Containing VOCs

Clostridium tetani, the causative agent of tetanus, is an anaerobic bacterium found in soil and the intestines of animals and humans. uniprot.orgcore.ac.uk Studies investigating the volatile organic compounds released by C. tetani have identified a range of biogenic sulfur-containing compounds. science.govresearchgate.netscience.gov

Using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS), researchers have characterized the chemical fingerprint of volatile compounds from C. tetani cultures. science.govresearchgate.netareeo.ac.ir Among the approximately 50 components identified, sulfur-containing compounds were prominent. science.govresearchgate.net These included butanethioic acid S-methyl ester, dimethyl trisulfide, and dimethyl tetrasulfide. science.govresearchgate.netscience.gov

The production of these volatile sulfur compounds is likely linked to the metabolism of sulfur-containing amino acids present in the bacterium itself or in the culture media. science.govresearchgate.net The identification of butanethioic acid S-methyl ester as a volatile constituent of C. tetani provides a potential biomarker for monitoring the growth of this microorganism in environments such as bioreactors for vaccine production. science.gov

Lactobacillus sanfranciscensis and Stress-Induced Metabolite Accumulation

Lactobacillus sanfranciscensis is a key lactic acid bacterium in type I sourdough fermentations, contributing significantly to the flavor and quality of sourdough bread. nih.govsourdough.co.ukpbs.orgwikipedia.org Sourdough is considered a stressful environment for microorganisms due to factors like acidification and nutrient depletion. nih.gov

Research has shown that exposure to stress, particularly acid stress, can induce a metabolic shift in Lactobacillus sanfranciscensis. nih.govnih.govresearchgate.net Under acidic conditions (e.g., pH 3.6), this bacterium has been observed to overproduce 3-methylbutanoic acid and 2-methylbutanoic acid. nih.govnih.govresearchgate.net This metabolic rerouting is accompanied by a decrease in sugar consumption and the production of primary carbohydrate metabolites. nih.govnih.gov The accumulation of 3-methylbutanoic acid, which can increase by 20- to 30-fold under stress conditions, is thought to be a mechanism to maintain the redox balance within the cell. nih.gov

This shift from carbohydrate to amino acid catabolism, specifically the breakdown of leucine (B10760876) to produce compounds like 3-methylbutanoic acid, may support the growth of L. sanfranciscensis in the challenging sourdough environment, which is often characterized by acid stress and limited carbon sources. nih.govnih.gov

Table 2: Metabolite Production by Lactobacillus sanfranciscensis LSCE1 Under Acid Stress

Metabolite Condition Observation
3-methylbutanoic acid Acid stress (pH 3.6) Overproduction (up to 7-fold increase) nih.govnih.gov
Ralstonia sp. and Antifungal VOC Production

Some species of the bacterial genus Ralstonia, which are found in the rhizosphere (the soil region around plant roots), produce volatile organic compounds with antifungal properties. mdpi.comnih.gov These VOCs can inhibit the growth of plant pathogenic fungi, suggesting their potential use as biocontrol agents.

In a study screening rice rhizosphere bacteria for their ability to inhibit the growth of Rhizoctonia solani, the fungus that causes rice sheath blight, a strain identified as Ralstonia sp. No. 50 completely inhibited the pathogen's growth through the release of VOCs. mdpi.com Analysis of these VOCs identified several compounds, including 3-methyl-butanoic acid, benzoic acid ethyl ester, and 2-ethyl-1-hexanol, as being toxic to R. solani. mdpi.comnih.gov

When tested as a pure chemical, 3-methyl-butanoic acid was found to be lethal to R. solani. mdpi.com This demonstrates the direct contribution of this compound to the antifungal activity of Ralstonia sp. No. 50 and highlights its potential as a natural fungicide for controlling rice sheath blight. mdpi.comnih.gov

Micrococaceae and Coryneform Bacteria in Cheese Maturation

The maturation of cheese is a complex biochemical process driven by the metabolic activities of various microorganisms. Bacteria from the families Micrococaceae and Coryneform bacteria are known to play a role in the development of flavor in certain surface-ripened cheeses. thegoodscentscompany.com These bacteria contribute to the breakdown of amino acids, leading to the formation of a wide array of volatile compounds that define the characteristic aroma and taste of the final product.

The production of S-methyl thioesters, including S-methyl 3-methylbutanethioate (another name for Butanethioic acid, 3-methyl-), has been attributed to the metabolic activity of these bacteria isolated from cheeses. thegoodscentscompany.com This compound is formed from the catabolism of branched-chain amino acids like leucine. thegoodscentscompany.com The presence of Butanethioic acid, 3-methyl- contributes to the cheesy and fruity flavor profiles of matured cheeses.

Table 3: Compound Names Mentioned in the Article

Compound Name Synonym(s)
Butanethioic acid, 3-methyl- S-methyl ester butanethioic acid, S-methyl 3-methylbutanethioate, 3-methylbutanoic acid S-methyl ester
Dimethyl disulfide ---
Dimethyl trisulfide ---
Dimethyl tetrasulfide ---
2-methylbutanoic acid ---
3-methylbutanoic acid Isovaleric acid
Benzoic acid ethyl ester ---
2-ethyl-1-hexanol ---

Fungal Metabolic Processes and MVOC Formation

Microbial Volatile Organic Compounds (MVOCs) are a diverse group of carbon-based chemicals produced by fungi and bacteria during their primary and secondary metabolism. nih.govswesiaq.se These compounds are volatile, allowing them to diffuse through environments like soil and air. frontiersin.org Fungi produce a wide array of MVOCs, including alcohols, esters, ketones, and carboxylic acids, through various metabolic pathways. diva-portal.org The production of these volatiles is influenced by the microbial species, growth stage, and environmental conditions such as nutrient availability and pH. swesiaq.se

While direct evidence for the production of Butanethioic acid, 3-methyl- by fungi is not extensively documented in the reviewed literature, the formation of its non-sulfur analog, 3-methylbutanoic acid, is a known fungal metabolic product. For instance, the yeast Kwoniella heveanensis has been identified as a producer of 3-methylbutanoic acid. frontiersin.org Additionally, some bacteria have been shown to produce related sulfur compounds; for example, Bacillus megaterium produces the S-methyl ester of butanethioic acid. researchgate.net The metabolic pathways that lead to the formation of esters often involve precursor acids and alcohols, suggesting that where thioesters are present, the corresponding thio-acid may also exist. diva-portal.org

Plant and Food Matrices

The compound and its derivatives are significant contributors to the flavor and aroma profiles of various foods, particularly those that undergo fermentation.

Fermented Food and Beverage Products

Fermentation significantly alters the chemical composition of food, creating complex flavor profiles through the metabolic action of microorganisms. researchgate.netnih.gov

Chinese herbaceous aroma-type Baijiu is a traditional distilled spirit known for its complex and diverse sensory characteristics. Its volatile composition is rich, with esters being the most numerous class, followed by aldehydes, ketones, terpenes, and alcohols. mdpi.com Key aroma compounds that define its fruity and sweet profile include ethyl acetate, ethyl butanoate, and ethyl hexanoate. mdpi.com Acids are also crucial skeletal components, with 23 different acids identified in one study, the majority being saturated monocarboxylic fatty acids. mdpi.com While related compounds like 3-methylbutanoic acid have been reported in other types of Baijiu and whisky, a review of studies on the volatile composition of herbaceous aroma-type Baijiu did not identify Butanethioic acid, 3-methyl- as a significant component. mdpi.commdpi.com

Table 1: Major Volatile Compound Classes in Chinese Herbaceous Aroma-Type Baijiu

Compound ClassNumber of Identified CompoundsKey Examples
Esters179Ethyl acetate, Ethyl butanoate, Ethyl hexanoate
Aldehydes and Ketones111Pentanal, Hexanal, Heptanal
Terpenes82-
Alcohols812-Butanol, 1-butanol, 3-methyl-1-butanol
Sulfides37-
Acids23Acetic acid, Propanoic acid, Butanoic acid

Data sourced from a study that identified 606 volatile compounds in Chinese herbaceous aroma-type Baijiu. mdpi.com

Oat silage is produced through the fermentation of oats, a process where microorganisms, particularly lactic acid bacteria, play a critical role in preservation and flavor development. frontiersin.org Extensive metabolomic analyses of oat silage have identified hundreds of volatile metabolites, including a wide range of acids, alcohols, esters, and aldehydes. frontiersin.orgnih.gov In one comprehensive study, a total of 662 volatile metabolites were detected, which included 30 acids and 5 sulfur compounds. nih.gov The dominant bacteria after a 90-day fermentation period were found to be Lactiplantibacillus and Enterococcus, depending on the harvest stage of the oats. nih.govnih.gov While the presence of sulfur compounds is confirmed, the specific identification of Butanethioic acid, 3-methyl- was not highlighted in the primary findings of the available research. frontiersin.orgnih.gov

The flavor of cheese develops during ripening through complex biochemical pathways, including the breakdown of proteins (proteolysis) and fats (lipolysis). mdpi.com The release of free fatty acids via lipolysis is a key contributor to cheese flavor. mdpi.commdpi.com Branched-chain fatty acids, such as 3-methylbutanoic acid, are particularly important. mdpi.com This acid, derived from the amino acid leucine, contributes to the flavor of hard cheeses like Parmigiano Reggiano and can be used as a chemical marker to distinguish the origin of certain goat cheeses. nih.govmdpi.com

While Butanethioic acid, 3-methyl- itself is not commonly reported, its S-methyl ester (S-methyl 3-methylbutanethioate) is a known volatile in cheese. thegoodscentscompany.com This ester is described as having a sharp, ripe, cheesy, and sulfurous aroma, underscoring the importance of sulfur compounds in cheese flavor. thegoodscentscompany.com The presence of this thioester strongly implies the existence of its precursor, Butanethioic acid, 3-methyl-, during the ripening process.

Fruit Volatile Profiles (e.g., Strawberry)

Volatile organic compounds are essential to the characteristic flavor and aroma of fruits. nih.gov In strawberries (Fragaria × ananassa), the aroma is a complex balance of esters, aldehydes, furanones, terpenes, and acids. nih.gov

Research has identified Butanethioic acid, 3-methyl- (referred to as butanoic acid, 3-methyl- or methylbutanoic acid in the literature) as a significant contributor to strawberry flavor. frontiersin.org It is considered one of the historically important volatiles for the fruit's characteristic profile and has been shown to have a positive effect on the perception of sweetness, independent of sugar content. frontiersin.org The concentration of this acid can vary significantly between different strawberry cultivars. nih.gov

Table 2: Concentration of Methylbutanoic Acid in Different Strawberry Cultivars

Strawberry CultivarConcentration of Methylbutanoic Acid (μg/kg FW)
Festival30.71 ± 5.67
Candonga64.72 ± 16.26
Camarosa46.23 ± 6.14

Data represents the mean concentration ± standard deviation from a study on volatile profiling of strawberries grown in a soilless system. nih.gov

Biosynthetic Pathways and Metabolic Origins

Primary Metabolic Routes

The main pathway for the formation of 3-methylbutanethioic acid, in its activated form as a thioester with Coenzyme A, is through the degradation of branched-chain amino acids (BCAAs).

The breakdown of the three BCAAs—leucine (B10760876), isoleucine, and valine—initiates with a common set of enzymatic reactions. nih.gov These pathways are crucial for amino acid homeostasis and provide energy and biosynthetic precursors. nih.govoup.com The first two steps are shared among the three BCAAs, involving transamination and oxidative decarboxylation. nih.gov

The catabolism of the BCAA L-leucine is the direct primary route to Isovaleryl-CoA, the Coenzyme A thioester of 3-methylbutanoic acid. nih.govwikipedia.org This process occurs in the mitochondria and is a key pathway in many organisms. frontiersin.org

The initial steps are as follows:

Transamination : L-leucine is first converted to its corresponding α-keto acid, α-ketoisocaproic acid (KIC), through a reversible reaction catalyzed by a branched-chain aminotransferase (BCAT). mdpi.comnih.gov

Oxidative Decarboxylation : KIC then undergoes an irreversible oxidative decarboxylation to form isovaleryl-CoA. researchgate.netnih.gov This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a crucial regulatory point in BCAA catabolism. nih.govjst.go.jp

Isovaleryl-CoA is a significant metabolic intermediate. wikipedia.org From this point, the pathway continues through several more steps, including dehydrogenation by isovaleryl-CoA dehydrogenase (IVD) to form 3-methylcrotonyl-CoA, ultimately yielding acetyl-CoA and acetoacetate, which can enter central energy metabolism. nih.govnih.govfrontiersin.org

Table 1: Key Intermediates and Enzymes in the Initial L-Leucine Catabolic Pathway

SubstrateEnzyme/Enzyme ComplexProduct
L-LeucineBranched-Chain Aminotransferase (BCAT)α-Ketoisocaproic acid (KIC)
α-Ketoisocaproic acid (KIC)Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) ComplexIsovaleryl-CoA
Isovaleryl-CoAIsovaleryl-CoA Dehydrogenase (IVD)3-Methylcrotonyl-CoA

The formation of Butanethioic acid, 3-methyl- as a thioester (isovaleryl-CoA) is critically dependent on Coenzyme A (CoA). The "thio" component of the thioester refers to the sulfur atom that links the coenzyme to the acyl group. This high-energy bond makes the acyl group more reactive for subsequent metabolic reactions, such as the dehydrogenation catalyzed by IVD. acs.orguni.edu

The biosynthesis of Coenzyme A itself involves the sulfur-containing amino acid L-cysteine. Cysteine provides the thiol (-SH) group that is the active site of CoA, responsible for forming thioesters with acyl groups. researchgate.net Therefore, while the direct precursor to the acyl portion of the molecule is L-leucine, the metabolism of sulfur-containing amino acids is essential for providing the coenzyme necessary for its activation into a thioester. researchgate.netmdpi.com

Secondary Metabolic Pathways

In certain organisms and under specific conditions, intermediates of primary metabolism can be shunted into secondary metabolic pathways. The fate of isovaleryl-CoA can be influenced by microbial activity and environmental factors.

Microbial metabolism is a significant source of related compounds, such as 3-methylbutanoic acid (isovaleric acid), which is formed by the hydrolysis of the isovaleryl-CoA thioester. researchgate.netfrontiersin.org The production of these compounds is highly dependent on the microbial species and the conditions in which they are grown.

Microbial Species : In the rice blast fungus Magnaporthe oryzae, leucine catabolism is vital for development and virulence. frontiersin.org Mutants lacking the enzyme isovaleryl-CoA dehydrogenase (IVD) accumulate isovaleryl-CoA, which is subsequently converted to isovaleric acid. frontiersin.org Various species of lactic acid bacteria and Bacillus are also known to produce 3-methylbutanoic acid during fermentation. researchgate.netnih.govnih.gov

Nutrient Availability : The presence of leucine in the growth medium can induce the expression of the enzymes required for its catabolism, including IVD in M. oryzae. frontiersin.org Nutrient availability is a key factor controlling metabolic fluxes. In many bacteria, nutrient limitation can trigger secondary metabolite production. biorxiv.org

pH : The cellular environment, particularly pH, has a strong influence on metabolic outcomes. In M. oryzae mutants with defective leucine catabolism, the accumulation of isovaleric acid leads to growth defects. frontiersin.org These defects can be significantly alleviated by raising the extracellular pH, suggesting that intracellular acidification contributes to the phenotype. frontiersin.org Soil pH is a critical factor that affects nutrient availability for both microbes and plants, thereby influencing microbial community structure and metabolic activity. pda.org.ukfrontiersin.orggeojournal.net

Stress Responses : Oxidative stress can also impact these pathways. The reduced virulence of M. oryzae IVD mutants was linked to an inability to cope with oxidative stress generated by the host plant. frontiersin.org

Table 2: Influence of Growth Conditions on Microbial Metabolism of Leucine Derivatives

ConditionOrganism/SystemObserved EffectReference
Leucine-Rich Medium Magnaporthe oryzae Δmoivd mutantAccumulation of isovaleric acid, severe growth and conidiation defects. frontiersin.org
High Extracellular pH Magnaporthe oryzae Δmoivd mutantPartial rescue of growth and conidiation defects caused by isovaleric acid accumulation. frontiersin.org
Nutrient Limitation Streptomyces coelicolorForaging phenotype exhibits altered metabolic profile, including changes in amino acid-derived metabolites. biorxiv.org
Host Infection Magnaporthe oryzae Δmoivd mutantIncreased accumulation of reactive oxygen species (ROS) in host cells, indicating compromised ability to handle oxidative stress. frontiersin.org

The flow of metabolites through the leucine degradation pathway is controlled by the activity of specific enzymes, which can be regulated at both the genetic and protein levels.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex : This complex catalyzes the first irreversible step in the catabolism of BCAAs and is considered the rate-limiting enzyme. mdpi.comjst.go.jp Its activity is tightly regulated, notably through phosphorylation by a specific kinase (BDK), which inactivates the complex. jst.go.jp The activity of BCKDH is therefore responsive to the metabolic state of the cell. nih.gov

Isovaleryl-CoA Dehydrogenase (IVD) : This enzyme is a key player in the pathway, catalyzing the third step. frontiersin.org In the fungus M. oryzae, the gene encoding IVD is highly induced by the presence of leucine, demonstrating regulation at the transcriptional level. frontiersin.org As a member of the acyl-CoA dehydrogenase family, it transfers electrons to the electron-transferring flavoprotein (ETF), linking amino acid catabolism to the mitochondrial respiratory chain for ATP production. frontiersin.org A deficiency in IVD blocks the pathway, leading to the accumulation of its substrate, isovaleryl-CoA. frontiersin.org

Table 3: Key Regulatory Enzymes in Butanethioic acid, 3-methyl- Metabolism

Enzyme/Enzyme ComplexMetabolic RoleRegulatory Mechanism
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Catalyzes the rate-limiting oxidative decarboxylation of α-ketoisocaproate to isovaleryl-CoA. mdpi.comjst.go.jpInactivated by phosphorylation via Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK). jst.go.jp
Isovaleryl-CoA Dehydrogenase (IVD) Catalyzes the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA. frontiersin.orgwikipedia.orgGene expression is induced by L-leucine. frontiersin.org

Phenylalanine Metabolism and Biosynthesis of Related Aromatic Compounds

Phenylalanine is an essential aromatic amino acid primarily metabolized in the liver to tyrosine by the enzyme phenylalanine hydroxylase. metwarebio.comdavuniversity.org This is the main catabolic pathway, and it serves as a precursor for the synthesis of various crucial biomolecules, including catecholamines and melanin. davuniversity.orgslideshare.net The degradation of phenylalanine and tyrosine ultimately yields fumarate (B1241708) and acetoacetate, which can enter central metabolic pathways. davuniversity.org

While a direct biosynthetic pathway from phenylalanine to Butanethioic acid, 3-methyl- has not been definitively established, some studies suggest an indirect relationship. For instance, metabolomic analyses of oat silage have shown correlations between the presence of esters of Butanethioic acid, 3-methyl- and metabolic pathways such as phenylpropanoid biosynthesis and phenylalanine metabolism. nih.govfrontiersin.org This suggests that microbial activity, where the metabolism of phenylalanine influences other biochemical routes, may lead to the formation of this thioic acid. nih.govfrontiersin.org Phenylalanine can be converted to various volatile compounds by microorganisms, and it is plausible that its degradation products could enter pathways that intersect with sulfur metabolism, leading to the synthesis of thioic acids. frontiersin.org

EnzymeFunction in Phenylalanine Metabolism
Phenylalanine HydroxylaseCatalyzes the conversion of phenylalanine to tyrosine, the primary step in its catabolism. metwarebio.comdavuniversity.org
Phenylalanine TransaminaseInvolved in alternative pathways of phenylalanine metabolism, producing phenylpyruvate. nih.gov
Tyrosine AminotransferaseCatalyzes the transamination of tyrosine, a downstream product of phenylalanine metabolism. frontiersin.org
p-Hydroxyphenylpyruvate DioxygenaseAn enzyme in the tyrosine degradation pathway. davuniversity.org
Homogentisate 1,2-DioxygenaseAnother key enzyme in the catabolic pathway of tyrosine. metwarebio.com

Intermediates in Metabolic Networks

Metabolic intermediates are molecules that are precursors or metabolites of biologically significant molecules. foodb.ca Butanethioic acid, 3-methyl-, in its activated form as a thioester (e.g., with Coenzyme A), is structurally analogous to isovaleryl-CoA, a key intermediate in the metabolism of the branched-chain amino acid leucine.

Thioesters, such as S-methyl 3-methylbutanethioate, are recognized as fatty acyl thioesters and play a role in fatty acid metabolism. foodb.cahmdb.ca It is conceivable that Butanethioic acid, 3-methyl- could participate in similar biochemical reactions, potentially acting as an alternative substrate for enzymes involved in branched-chain amino acid or fatty acid metabolism. The presence of its esters in fermented products suggests it may be a terminal product of certain microbial metabolic pathways, contributing to the flavor and aroma profile. thegoodscentscompany.com The enzymatic synthesis of other fatty thioic acids has been demonstrated, for example, through lipase-catalyzed reactions, indicating that enzymes can indeed process such sulfur-containing acids. researchgate.net

IntermediateRelated Metabolic Pathway(s)
PhenylpyruvatePhenylalanine metabolism nih.gov
TyrosinePhenylalanine metabolism, Catecholamine biosynthesis metwarebio.comdavuniversity.org
Homogentisic acidPhenylalanine and tyrosine catabolism metwarebio.com
Isovaleryl-CoALeucine catabolism
AcetoacetatePhenylalanine and tyrosine catabolism, Ketone body metabolism davuniversity.org
FumaratePhenylalanine and tyrosine catabolism, Citric acid cycle davuniversity.org

Enzymatic and Chemical Transformations

Biocatalytic Synthesis and Biotransformation

The formation of 3-methylbutanethioic acid, a branched-chain fatty acid, is rooted in the microbial catabolism of the amino acid leucine (B10760876). Various microorganisms, particularly bacteria found in fermented foods, are capable of this biotransformation. The process is a facet of the broader metabolism of branched-chain amino acids (BCAAs), which is crucial for cellular processes and the development of flavor compounds in products like cheese and sourdough.

Microbial production of 3-methylbutanethioic acid originates from leucine. The initial step in this metabolic pathway is the transamination of leucine to its corresponding α-keto acid, α-ketoisocaproate (KIC), a reaction catalyzed by branched-chain aminotransferases (BCAT). frontiersin.orgmetwarebio.com Following its formation, KIC is oxidatively decarboxylated to form isovaleryl-CoA. frontiersin.org This thioester intermediate is a central molecule that can then be converted into 3-methylbutanethioic acid, typically through the action of thioesterase enzymes which hydrolyze the thioester bond. nih.govplos.org

Research on various bacterial species, including those from the Lactobacillus and Lactococcus genera, has shed light on this process. Studies have shown that environmental conditions, such as acid stress, can significantly influence the metabolic pathways and lead to an overproduction of related branched-chain fatty acids like 3-methylbutanoic acid. nih.gov For instance, in Lactobacillus sanfranciscensis, acid stress was found to induce a metabolic shift that increased the production of metabolites from BCAA catabolism by up to seven times. nih.gov This overproduction is believed to be a mechanism to maintain the redox balance within the cell under stressful conditions. nih.gov

Similarly, in Lactococcus lactis, the addition of pyruvate (B1213749) was shown to stimulate the transamination of leucine, leading to a three- to four-fold increase in the production of 3-methylbutanal, a direct precursor to 3-methylbutanoic acid. nih.gov While direct conversion efficiency data for 3-methylbutanethioic acid is sparse, studies on similar short-chain fatty acids provide insight into the potential yields. Engineered Escherichia coli strains have been developed for the production of compounds like R-3-hydroxybutyric acid and butyric acid, achieving significant titers through the expression of specific thioesterases. nih.govplos.org

Table 1: Examples of Microbial Production of Short-Chain Fatty Acids

MicroorganismPrecursor/SubstrateProductTiter/YieldReference
Lactobacillus sanfranciscensisLeucine3-Methylbutanoic acidUp to 7-fold increase under acid stress nih.gov
Lactococcus lactisLeucine (with pyruvate)3-Methylbutanal3-4 times increase nih.gov
Engineered E. coliGlucoseR-3-Hydroxybutyric acid (3HB)12 g/L nih.gov
Engineered E. coliGlucoseButyric Acid14.3 g/L plos.org

The thioester bond in compounds like 3-methylbutanoyl-CoA is a key target for enzymatic conversion, particularly hydrolysis. Thioester hydrolysis is a thermodynamically favorable reaction that yields a carboxylic acid and a thiol. libretexts.org This process is catalyzed by a class of enzymes known as thioesterases (or acyl-CoA hydrolases). These enzymes play crucial roles in fatty acid metabolism, cleaving the acyl-CoA to release the free fatty acid and Coenzyme A. nih.gov

Besides specific thioesterases, other enzymes can also hydrolyze thioester bonds. For example, butyrylcholinesterase (BuChE), an enzyme related to acetylcholinesterase, has been shown to hydrolyze various N-acetyl-l-cysteine fatty acyl thioester derivatives. nih.gov The affinity of BuChE for these substrates was found to increase with the length of the acyl carbon chain. nih.gov Furthermore, certain proteases, such as serine peptidases and metalloendopeptidases, can utilize peptide thioesters as substrates, indicating a broader specificity for the thioester linkage beyond dedicated thioesterases. nih.gov The hydrolysis of these substrates is often monitored spectrophotometrically by detecting the release of the free thiol group. nih.govnih.gov

Table 2: Examples of Enzymes Catalyzing Thioester Hydrolysis

EnzymeSubstrate TypeReactionReference
Thioesterase II (TesB)Short chain length acyl-CoA (e.g., 3-hydroxybutyrate-CoA)Hydrolysis to free fatty acid nih.gov
Butyrylcholinesterase (BuChE)N-acetyl-l-cysteine fatty acyl thioestersHydrolysis of thioester linkage nih.gov
Serine PeptidasesPeptide thioestersHydrolysis of thioester bond nih.gov
MetalloendopeptidasesPeptide thioestersHydrolysis of thioester bond nih.gov

Chemical Reactivity in Complex Matrices

The reactivity of 3-methylbutanethioic acid in such an environment is largely dictated by its functional groups: the carboxylic acid and, more notably, the thiol group (-SH). Thiol groups are known to be reactive and can participate in several types of reactions within a food matrix. nih.gov

Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or higher oxidation state sulfur species. This can be influenced by the presence of oxygen, metal ions, and other oxidizing agents like oxidized lipids or quinones within the matrix. nih.gov

Reactions with Unsaturated Compounds: Thiols can undergo addition reactions with unsaturated compounds, such as those found in unsaturated fatty acids or their oxidation products.

The physical structure of the matrix also plays a critical role. The distribution of aqueous and lipid phases, the pH, and the water activity can all influence the kinetics and thermodynamics of these reactions. nih.gov For example, the sequestration of the thioic acid within a lipid phase could protect it from water-soluble reactants but expose it to lipid-soluble ones. Therefore, predicting the fate of 3-methylbutanethioic acid in a complex matrix requires an understanding of both its intrinsic chemical properties and the intricate physical and chemical nature of the matrix itself. nih.govresearchgate.net

Based on a comprehensive review of available scientific literature, there is no specific information regarding the biological activity and ecological roles of the chemical compound "Butanethioic acid, 3-methyl-" within the strict confines of the requested outline.

Searches for this compound and its synonym, isovalerothioic acid, did not yield any results pertaining to:

Nematicidal activity against plant-parasitic nematodes such as Meloidogyne incognita, including any interference with nematode chemotaxis or fumigation activity.

Antifungal effects against plant pathogens like Rhizoctonia solani.

Its role as a volatile organic compound or infochemical in soil and rhizosphere interactions.

Research is available for similarly named but structurally distinct compounds, such as 3-methyl-butanoic acid (isovaleric acid) and 3-(methylthio)propionic acid, and their various biological activities. However, this information falls outside the explicit scope of the subject compound "Butanethioic acid, 3-methyl-". Therefore, to maintain scientific accuracy and adhere strictly to the provided instructions, no article can be generated.

Biological Activity and Ecological Roles

Inter-organismal Communication and Ecological Interactions

Modulation of Microbial Competition and Plant-Microbe Interactions

While direct research on the biological activity of Butanethioic acid, 3-methyl- in ecological contexts is not extensively documented in current scientific literature, the closely related compound, 3-methylbutanoic acid (also known as isovaleric acid), has been identified as a significant microbial volatile organic compound (mVOC) with defined roles in mediating microbial competition and plant-microbe interactions. The structural similarity between these two molecules suggests that Butanethioic acid, 3-methyl- could potentially exhibit analogous functions in these complex biological systems.

Microbial volatile organic compounds are crucial for communication and interaction between different microorganisms and between microbes and plants. These low molecular weight compounds can diffuse through soil and air, acting as signaling molecules over distances.

One of the primary roles of 3-methylbutanoic acid as an mVOC is its involvement in microbial antagonism. Various bacterial and fungal species produce this compound, which has been shown to inhibit the growth of competing microbes. For instance, it is a known volatile metabolite of several Bacillus and Pseudomonas species, contributing to their ability to suppress the growth of pathogenic fungi and other bacteria in their vicinity. This antimicrobial activity is a key component of microbial competition for resources and niche establishment in diverse ecosystems.

Recent studies have also shed light on the direct influence of 3-methylbutanoic acid on plant development, highlighting a significant aspect of plant-microbe interactions. Research has demonstrated that volatile 3-methylbutanoic acid produced by certain soil bacteria, such as Bacillus species, can directly impact plant growth. Specifically, it has been observed to trigger growth inhibition in seedlings of the model plant Arabidopsis thaliana nih.govmdpi.comresearchgate.net. This finding underscores the potential for microbially produced volatiles like 3-methylbutanoic acid to act as signaling molecules that directly modulate plant physiology.

The table below summarizes key research findings on the production and activity of 3-methylbutanoic acid, the non-thiolated analog of Butanethioic acid, 3-methyl-.

Producing Organism (Genus/Species)Affected Organism(s)Observed EffectReference
Bacillus spp.Arabidopsis thalianaInhibition of seedling growth nih.govmdpi.comresearchgate.net
Pseudomonas fluorescensRalstonia solanacearum (bacterium), various phytopathogenic fungiBacteriostatic effect and inhibition of virulence traits; Antifungal activity nih.govnih.govacs.orgacs.orgresearchgate.net
Staphylococcus epidermidisGeneral microbial growthContributes to the antimicrobial environment on human skin milkthefunk.com
Metarhizium spp. (fungus)Broad-spectrum soil microbes (bacteria and fungi)Inhibition of microbial growth researchgate.net

The data clearly indicate that 3-methylbutanoic acid is a multifaceted microbial volatile that plays a significant role in shaping microbial communities and influencing plant life. Its production by a range of soil-dwelling and plant-associated microbes suggests its importance in the chemical ecology of the rhizosphere. While these findings provide a strong foundation for understanding the potential ecological roles of structurally similar compounds, further research is imperative to specifically elucidate the biological and ecological activities of Butanethioic acid, 3-methyl-. Investigating whether the substitution of the hydroxyl group with a thiol group modifies the compound's volatility, reactivity, and biological specificity will be crucial in determining its unique contributions to microbial competition and plant-microbe interactions.

Analytical Chemistry Methodologies for Research

Volatile Compound Extraction and Sample Preparation

Effective extraction and sample preparation are paramount for the analysis of trace volatile compounds like 3-methyl-butanethioic acid from complex matrices. The primary goal is to isolate and concentrate the analyte of interest while minimizing matrix interference and preventing degradation.

Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free technique for the extraction of volatile and semi-volatile organic compounds from various sample matrices. The methodology involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the sample. The volatile analytes partition between the sample matrix, the headspace, and the fiber coating.

Research Findings:

The selection of the SPME fiber is a critical parameter that significantly influences the extraction efficiency. For the analysis of volatile sulfur compounds, including thioic acids, fibers with a combination of coating materials are often preferred to cover a broader range of analyte polarities and molecular weights.

Fiber Selection: For volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is frequently employed. This combination provides a porous surface with a high capacity for a wide range of volatile and semi-volatile compounds.

Extraction Parameters: The efficiency of the extraction is also dependent on several other factors that are typically optimized for each specific application:

Extraction Temperature and Time: An equilibrium must be established between the sample, headspace, and fiber. Increased temperature can enhance the volatility of the analyte, but excessive heat may lead to degradation. Typical extraction temperatures for volatile sulfur compounds range from 30°C to 60°C, with extraction times varying from 15 to 60 minutes.

Sample Agitation: Agitation of the sample vial during extraction helps to facilitate the mass transfer of the analyte from the sample matrix to the headspace, thereby improving the extraction efficiency.

Ionic Strength: The addition of salt, such as sodium chloride (NaCl), to the sample can increase the ionic strength of the aqueous phase. This "salting-out" effect reduces the solubility of the analyte in the sample matrix and promotes its partitioning into the headspace.

Table 1: Key Parameters in HS-SPME Optimization for Volatile Sulfur Compounds

ParameterTypical Range/OptionsInfluence on Extraction
Fiber Coating DVB/CAR/PDMS, CAR/PDMS, PDMS/DVBDetermines the selectivity and capacity for the target analyte.
Extraction Temperature 30°C - 60°CAffects analyte volatility and partitioning equilibrium.
Extraction Time 15 - 60 minutesInfluences the amount of analyte adsorbed onto the fiber.
Agitation On/Off, specific rpmEnhances mass transfer from the sample to the headspace.
Salt Addition 0% - 30% (w/v) NaClIncreases analyte volatility by the "salting-out" effect.

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are employed to separate the complex mixture of volatile compounds before their detection and identification. Gas chromatography is the method of choice for the analysis of volatile compounds like 3-methyl-butanethioic acid.

Gas Chromatography (GC) separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The choice of the stationary phase is critical for achieving the desired separation.

Research Findings:

For the analysis of short-chain fatty acids and their thio-analogs, polar capillary columns are generally preferred.

Column Selection: Wax-type columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX, HP-INNOWax), are commonly used. These polar columns provide good peak shape and resolution for acidic and polar compounds.

Temperature Programming: A temperature-programmed oven is used to elute compounds with a wide range of boiling points. A typical program starts at a low initial temperature to separate the highly volatile compounds, followed by a gradual ramp to a higher final temperature to elute the less volatile components.

Retention Index: The retention index (RI) is a standardized measure of a compound's retention time relative to a series of n-alkanes. It aids in the tentative identification of compounds by comparing experimental RI values with those from databases. While a specific retention index for 3-methyl-butanethioic acid is not widely published, it can be experimentally determined on different stationary phases.

For highly complex samples, such as those encountered in food and flavor analysis, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. In GC×GC, two columns with different stationary phase selectivities are coupled in series via a modulator.

Research Findings:

GC×GC is particularly well-suited for the separation of isomeric and structurally similar compounds, which may co-elute in a single-dimension separation. The analysis of sulfur compounds in complex matrices, such as fermented foods, benefits greatly from the increased resolving power of GC×GC. A common column combination involves a non-polar first-dimension column and a polar second-dimension column.

Spectrometric Detection and Identification

Following chromatographic separation, a detector is used to identify and quantify the eluted compounds. Mass spectrometry is the most powerful and widely used detection technique for the analysis of volatile organic compounds.

Mass Spectrometry (MS) identifies compounds by measuring their mass-to-charge ratio (m/z). When coupled with GC, it provides a powerful tool for both qualitative and quantitative analysis. Electron ionization (EI) is a common ionization technique used in GC-MS, which generates a characteristic fragmentation pattern for each compound.

Research Findings:

Mass Spectrum of 3-Methyl-Butanethioic Acid: While a publicly available, verified mass spectrum for 3-methyl-butanethioic acid is not readily found in major databases, its fragmentation pattern can be predicted based on the principles of mass spectrometry. Key fragments would likely include the molecular ion peak (M+), as well as fragments resulting from the loss of the thiol group (-SH), the carboxyl group (-COOH), and cleavage of the alkyl chain. The presence of sulfur would also be indicated by the characteristic isotopic pattern of the molecular ion.

Time-of-Flight Mass Spectrometry (TOFMS): When coupled with GC or GC×GC, TOFMS offers several advantages, including high acquisition speed, which is essential for the narrow peaks generated in GC×GC, and high mass resolution, which allows for the determination of the elemental composition of ions. This is particularly useful for the confident identification of unknown compounds in complex matrices.

Table 2: Summary of Analytical Techniques for 3-Methyl-Butanethioic Acid Research

TechniquePurposeKey Considerations
HS-SPME Extraction and concentrationFiber selection, temperature, time, salt addition
GC SeparationPolar capillary column (e.g., wax phase)
GC×GC High-resolution separationColumn combination, modulation period
MS Identification and quantificationFragmentation pattern analysis
TOFMS High-speed, high-resolution detectionAccurate mass measurement for elemental composition

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Characterization

The process involves a trained sensory panel sniffing the effluent from the gas chromatograph at a dedicated "sniffing port." nih.gov As compounds elute from the GC column, panelists record the retention time and provide a description of the perceived odor. This allows for the direct correlation of a specific scent with a chromatographic peak. nih.gov

Several research studies on complex food aromas, such as those in soy and fish sauces, have utilized GC-O to identify key odor-active compounds. nih.govnih.gov In these studies, related compounds like 3-methylbutanoic acid have been consistently identified as potent odorants contributing cheesy, sweaty, or rancid notes. nih.govresearchgate.net Techniques like Aroma Extract Dilution Analysis (AEDA) are often used in conjunction with GC-O. mdpi.com AEDA involves the stepwise dilution of a sample extract until no odor can be detected by the panelists. The highest dilution at which a compound is still detected is known as its flavor dilution (FD) factor, which provides a semi-quantitative measure of its aroma potency. pfigueiredo.orgnih.gov Given its potent sulfurous and cheesy aroma, 3-methylbutanethioic acid would be a prime candidate for identification and characterization using GC-O in matrices where it is present.

Advanced Quantification Strategies

Application of Isotope-Labelled Internal Standards (e.g., ¹³C-Labelled Compounds)

Accurate quantification of volatile and semi-volatile compounds in complex biological or food matrices is a significant analytical challenge. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for this purpose, but it is susceptible to matrix effects, where co-eluting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. researchgate.net

To overcome this issue, stable isotope-labeled internal standards (SIL-IS) are employed in a method known as stable isotope dilution analysis (SIDA). researchgate.netnih.gov For the quantification of 3-methylbutanethioic acid, the ideal internal standard would be its stable isotope-labeled counterpart, such as 3-methylbutanethioic acid-¹³C₅. In this approach, a known quantity of the ¹³C-labeled standard is added to the sample prior to extraction and analysis.

The SIL-IS is chemically identical to the analyte and therefore exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov However, it is distinguishable by its higher mass. By measuring the ratio of the signal from the unlabeled native compound to the labeled internal standard, any signal variation caused by matrix effects or sample loss during preparation can be effectively corrected. researchgate.net This strategy significantly improves the accuracy, precision, and reproducibility of quantification. While the synthesis of custom ¹³C-labeled standards can be complex, their use is considered the gold standard for quantitative bioanalysis using mass spectrometry. unimi.it

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹³C NMR spectroscopy provides information about the number and electronic environment of carbon atoms within a molecule. libretexts.org Each chemically distinct carbon atom produces a unique signal, or resonance, in the spectrum, with its chemical shift (δ) reported in parts per million (ppm). libretexts.org

The ¹³C NMR spectrum of 3-methylbutanethioic acid is expected to show five distinct signals, corresponding to the five carbon atoms in its structure. The approximate chemical shifts can be predicted based on established correlations and data from structurally similar compounds. libretexts.orglibretexts.org The carbonyl carbon of the thioacid group (C=O) is expected to be the most downfield signal, typically appearing in the 190-200 ppm range, which is slightly different from the 170-180 ppm range for a typical carboxylic acid. The other sp³-hybridized carbons will appear further upfield.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-Methylbutanethioic acid

Carbon AtomChemical EnvironmentPredicted Chemical Shift (δ, ppm)
C1C =O (Thioacyl)195 - 205
C2-C H₂-45 - 55
C3-C H(CH₃)₂25 - 35
C4-CH(C H₃)₂20 - 25
C5-CH(C H₃)₂20 - 25

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. mdpi.com The FT-IR spectrum of 3-methylbutanethioic acid would display characteristic absorption bands for its key functional groups.

The most prominent bands would include a strong absorption from the carbonyl (C=O) group stretch, which for a thioacid typically appears at a lower wavenumber (around 1690-1720 cm⁻¹) compared to a carboxylic acid. Another key feature would be the S-H stretching vibration, which is generally weak and appears in the 2550-2600 cm⁻¹ region. Absorptions corresponding to C-H stretching of the alkyl groups would be observed in the 2850-3000 cm⁻¹ range. vscht.cz

Table 2: Characteristic FT-IR Absorption Bands for 3-Methylbutanethioic acid

Vibrational ModeFunctional GroupCharacteristic Wavenumber (cm⁻¹)Intensity
C-H StretchAlkyl (CH, CH₂, CH₃)2870 - 2960Strong
S-H StretchThioacid2550 - 2600Weak
C=O StretchThioacid1690 - 1720Strong
C-H BendAlkyl (CH₂, CH₃)1370 - 1470Medium
C-S StretchThioacid600 - 800Medium

Contribution to Chemoreception and Sensory Science

Role as Volatile Flavor and Aroma Compounds in Food Systems

While numerous studies have identified a wide array of volatile compounds in various foods, there is no specific evidence in the available literature that identifies Butanethioic acid, 3-methyl- as a naturally occurring flavor or aroma compound in food systems. General patent information lists "3-methylbutanethioic s-acid" in the context of fragrance and flavor materials, but does not specify its presence in particular foods.

Impact on Specific Sensory Attributes

Detailed sensory studies are required to determine the precise impact of a chemical compound on the flavor profile of a food product. Such studies for Butanethioic acid, 3-methyl- are not found in the existing scientific literature.

Negative or Undesirable Contributions (e.g., "Overripe" or "Fermented" Flavor in Strawberry, "Sulfurous and Cheesy" Aroma in Baijiu)

Similarly, there is no available data to support the role of Butanethioic acid, 3-methyl- in producing "overripe" or "fermented" flavors in strawberries.

In the context of the Chinese liquor Baijiu, various organic acids and sulfur compounds have been identified as key contributors to its distinct and complex aroma. Acids such as 3-methylbutanoic acid (isovaleric acid) are known to be present and contribute to the cheesy and sour notes. However, no studies have specifically identified Butanethioic acid, 3-methyl- as a contributor to the "sulfurous and cheesy" aroma in Baijiu.

Characterization of Odor Descriptors (e.g., Sulfury, Cheesy, Fruity, Putrid, Cabbage, Garlic)

Computational and Theoretical Investigations

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation provide a microscopic view of chemical systems, enabling the identification and prediction of a compound's properties without the need for extensive experimental work. These methods are particularly valuable in the field of flavor and fragrance chemistry.

For the identification of 3-methylbutanethioic acid in complex mixtures, computational approaches can complement analytical techniques. By simulating properties such as mass spectra and chromatographic retention times, researchers can create theoretical databases to aid in the confirmation of its presence in food and other biological samples.

Predicting the physicochemical properties of 3-methylbutanethioic acid is another key application of molecular modeling. Machine learning models, for instance, can establish correlations between the molecular structure of a compound and its physical, chemical, and biological properties. These models utilize molecular descriptors, such as molecular weight, functional group counts, and topochemical indices, to predict properties like vapor pressure, water solubility, and partition coefficients, which are crucial for understanding its volatility and interaction with sensory receptors. Quantitative Structure-Property Relationship (QSPR) models are a specific application of this, aiming to predict various properties based on molecular structure.

Structure-Activity Relationship (SAR) Studies for Biological and Sensory Functions

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the molecular structure of a compound like 3-methylbutanethioic acid relates to its biological and sensory effects. The primary goal of SAR is to identify the key chemical features responsible for a molecule's activity, which in the case of 3-methylbutanethioic acid, is predominantly its characteristic cheesy and sweaty aroma.

Volatile sulfur compounds, as a class, are known for their low sensory detection thresholds and significant impact on the flavor and aroma of various foods. Their sensory properties are highly dependent on their molecular structure. SAR studies in this area aim to elucidate which structural modifications lead to changes in odor character and intensity.

For thioic acids and related sulfur compounds, key structural features influencing their sensory perception include:

The Thio-carboxyl Group (-COSH): This functional group is the primary determinant of the "sulfurous" and "savory" notes often associated with these compounds.

The Alkyl Chain: The length and branching of the carbon chain significantly impact the odor profile. In 3-methylbutanethioic acid, the isobutyl group contributes to its characteristic cheesy and sweaty notes. Modifications to this chain would be expected to alter the perceived aroma.

Chirality: For chiral molecules, different enantiomers can have distinct sensory properties. While 3-methylbutanethioic acid is not chiral, this is a critical consideration for other related flavor compounds.

Quantitative Structure-Activity Relationship (QSAR) models are a computational extension of SAR, seeking to create mathematical models that correlate chemical structure with biological or sensory activity. In the context of 3-methylbutanethioic acid's sensory function, QSAR models can be developed to predict its odor detection threshold. These models often use a variety of molecular descriptors to quantify structural features and relate them to experimentally determined sensory data.

Future Research Directions and Biotechnological Potential

Elucidation of Novel Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of Butanethioic acid, 3-methyl- is intrinsically linked to the metabolism of branched-chain amino acids, particularly leucine (B10760876). The precursor, 3-methylbutanoic acid (isovaleric acid), is a well-known microbial metabolite. Future research will likely focus on elucidating the specific enzymatic pathways that convert isovaleric acid into its thioester derivative. This involves identifying and characterizing the key enzymes, such as CoA ligases and thioesterases, responsible for this transformation.

A critical area of investigation will be the regulatory mechanisms governing these biosynthetic pathways in microorganisms. Understanding how factors like nutrient availability (e.g., nitrogen, sulfur, and carbon sources), pH, and temperature influence the production of Butanethioic acid, 3-methyl- is essential for optimizing its yield. For instance, the production of volatile sulfur compounds (VSCs) in yeast is significantly modulated by the concentration of yeast assimilable nitrogen, cysteine, methionine, and pantothenic acid nih.govresearchgate.netconsensus.app. Exploring the genetic and metabolic networks that control the expression of biosynthetic genes will be paramount. This could involve transcriptomic and proteomic studies to identify regulatory hotspots for targeted genetic engineering.

Furthermore, investigating the potential for novel, alternative biosynthetic routes is a promising avenue. This could include exploring pathways from different precursor molecules or identifying microorganisms with unique metabolic capabilities for producing this specific thioester. The synthesis of thioesters is a fundamental process in cellular metabolism, and uncovering the diversity of these pathways could lead to more efficient and sustainable production methods taylorandfrancis.comnih.gov.

Application in Sustainable Biocontrol Strategies against Agricultural Pests and Pathogens

Volatile organic compounds (VOCs) produced by microorganisms are emerging as promising alternatives to synthetic pesticides in agriculture. Butanethioic acid, 3-methyl-, as a volatile sulfur compound, holds significant potential in this arena. Research has demonstrated the nematicidal activity of related compounds; for instance, S-methyl ester butanethioic acid, produced by Bacillus cereus, has shown toxicity against the root-knot nematode Meloidogyne incognita nih.gov. This suggests that Butanethioic acid, 3-methyl- could be a potent agent for managing plant-parasitic nematodes, which cause substantial economic losses in agriculture mdpi.comnematodeinformation.comdntb.gov.ua.

Future research should focus on a comprehensive evaluation of the biocontrol spectrum of Butanethioic acid, 3-methyl-. This includes assessing its efficacy against a wide range of agricultural pests, such as insects and mites, as sulfur compounds have a long history of use as insecticides oup.comorst.eduresearchgate.netwikipedia.org. Additionally, its antifungal properties against various plant pathogens should be thoroughly investigated. Many bacterial volatiles, particularly sulfur-containing compounds, are known to inhibit fungal growth nih.gov.

A key aspect of developing sustainable biocontrol strategies is understanding the mode of action of the active compounds. Elucidating how Butanethioic acid, 3-methyl- affects the physiology and metabolism of target pests and pathogens is crucial for optimizing its application and mitigating the development of resistance. Furthermore, field trials are necessary to validate the efficacy of this compound under real-world agricultural conditions and to develop effective and safe delivery systems, such as encapsulation or formulation with microbial inoculants.

Optimization of Microbial Production Systems for Industrial Applications

The industrial-scale production of Butanethioic acid, 3-methyl- through microbial fermentation presents an attractive, sustainable alternative to chemical synthesis. A primary focus of future research will be the development and optimization of microbial cell factories for high-yield production. This involves selecting or engineering microbial strains with superior production capabilities.

Metabolic engineering will play a pivotal role in enhancing the production of Butanethioic acid, 3-methyl-. Strategies may include:

Overexpression of key biosynthetic genes: Increasing the expression of enzymes directly involved in the conversion of precursors to the final product.

Deletion of competing pathways: Eliminating metabolic pathways that divert precursors away from the desired product.

Enhancing precursor supply: Engineering the upstream metabolic pathways to increase the intracellular pool of isovaleric acid and sulfur donors.

The optimization of fermentation conditions is another critical factor. This includes fine-tuning parameters such as media composition, pH, temperature, and aeration to maximize product yield and productivity vt.edu. The choice of feedstock is also important, with a focus on utilizing low-cost and renewable substrates to improve the economic feasibility of the process.

Downstream processing for the recovery and purification of the volatile Butanethioic acid, 3-methyl- from the fermentation broth is another area requiring innovation. Developing efficient and cost-effective extraction and purification methods will be essential for the commercial viability of its microbial production.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

Accurate and sensitive detection of Butanethioic acid, 3-methyl- is crucial for quality control in industrial production and for studying its role in various biological systems. Due to its volatile nature and likely presence at trace levels in complex matrices like food, beverages, and environmental samples, advanced analytical techniques are required.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile compounds researchgate.netfrontiersin.orgresearchgate.net. Future research in this area will likely focus on enhancing the sensitivity and selectivity of GC-MS methods for Butanethioic acid, 3-methyl-. This can be achieved through the development of novel sample preparation and pre-concentration techniques.

Headspace solid-phase microextraction (HS-SPME) is a particularly promising technique for extracting and concentrating volatile sulfur compounds from various matrices researchgate.netnih.govresearchgate.netbohrium.commdpi.com. Optimizing SPME parameters, such as fiber coating, extraction time, and temperature, can significantly improve the detection limits for Butanethioic acid, 3-methyl- nih.gov. The development of new fiber materials with higher affinity for sulfur compounds could further enhance the performance of this technique.

Additionally, the use of specialized detectors, such as the pulsed flame photometric detector (PFPD), which is highly selective for sulfur compounds, can improve the accuracy of quantification in complex samples researchgate.netbohrium.com. The development of portable and rapid analytical methods for on-site monitoring of Butanethioic acid, 3-methyl- would also be highly beneficial for industrial process control and environmental analysis.

Deeper Understanding of Ecological Function and Inter-Organismal Communication

Microbial volatile compounds play a crucial role in mediating interactions within and between species frontiersin.orgprinceton.edunih.govpasteur.frsemanticscholar.org. Butanethioic acid, 3-methyl-, as a bacterial volatile, likely participates in this complex chemical communication network. A significant portion of bacterial volatiles are sulfur-containing compounds, which are known to influence the behavior of other organisms oup.comnih.gov.

Future research should aim to unravel the specific ecological functions of Butanethioic acid, 3-methyl-. This includes investigating its role as a signaling molecule in bacterial quorum sensing, a mechanism that regulates gene expression in response to population density. Understanding if this compound can modulate biofilm formation, virulence, or antibiotic production in other bacteria is of great interest.

Furthermore, its role in inter-kingdom communication warrants exploration. For instance, bacterial volatiles can influence plant growth and defense mechanisms nih.govresearchgate.net. Investigating the effect of Butanethioic acid, 3-methyl- on plant physiology, such as root development and induced systemic resistance, could reveal its potential for use as a plant growth-promoting agent. Its impact on other soil microorganisms, including fungi and nematodes, will also contribute to a more comprehensive understanding of its ecological significance nih.govmdpi.comfrontiersin.org.

Exploration of New Biotechnological Applications in Flavor and Fragrance Industry

Thioesters are recognized for their significant contribution to the aroma profiles of various foods and are increasingly used as flavoring agents marketresearchfuture.comgoogle.comgoogle.com. Butanethioic acid, 3-methyl- likely possesses a distinct savory or cheesy aroma, making it a valuable compound for the flavor industry. The demand for natural flavors is growing, and biotechnological production of this compound offers a sustainable and consumer-friendly alternative to chemical synthesis foodsafety.institutebio.orgsignicent.comslideshare.netadv-bio.com.

The development of microbial strains and fermentation processes specifically tailored for the production of "natural" Butanethioic acid, 3-methyl- is a key area for exploration. This includes using food-grade microorganisms and substrates to ensure the product meets regulatory standards.

In the fragrance industry, thioesters are also being explored for their unique and powerful scents google.comnih.govresearchgate.net. Investigating the potential of Butanethioic acid, 3-methyl- and its derivatives as novel fragrance ingredients could open up new possibilities for perfumers. The development of controlled-release systems for thioester-based fragrances is another innovative research direction nih.govresearchgate.net.

Q & A

Q. What role does 3-methylbutanethioic acid play in multicomponent reaction systems, and how can its interactions with co-solutes be modeled?

  • Methodological Answer : In esterification or condensation reactions, it acts as a thiocarbonyl donor. Interaction studies require phase diagrams and activity coefficient models (e.g., UNIFAC). Nuclear Overhauser Effect (NOE) NMR can map spatial interactions with co-solutes like alcohols .

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